

# Analysis of NCB-0846's selectivity profile against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NCB-0846  |           |
| Cat. No.:            | B15608171 | Get Quote |

## Comparative Analysis of NCB-0846's Kinase Selectivity Profile

This guide provides a detailed comparison of **NCB-0846**'s performance against other kinases, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the specificity and polypharmacology of this novel kinase inhibitor.

**NCB-0846** is a potent, orally available small-molecule inhibitor primarily targeting TRAF2 and NCK-Interacting Kinase (TNIK), a key regulator in the Wnt signaling pathway.[1][2][3] Its mechanism involves binding to the inactive conformation of TNIK, thereby blocking Wnt signaling and exhibiting significant anti-tumor activities.[1][2][3] Understanding its selectivity is crucial for predicting its therapeutic efficacy and potential off-target effects.

### Quantitative Selectivity Profile of NCB-0846

**NCB-0846** demonstrates high affinity for its primary target, TNIK. However, like many ATP-competitive kinase inhibitors, it exhibits activity against a range of other kinases, particularly at higher concentrations. The primary selectivity data for **NCB-0846** is summarized below.

Table 1: Primary Target and Off-Target Kinase Inhibition by NCB-0846



| Target Kinase | IC50 (nM)    | Percent Inhibition<br>@ 0.1 μM | Kinase Family   |
|---------------|--------------|--------------------------------|-----------------|
| TNIK (MAP4K7) | 21           | Not Reported                   | STE20           |
| FLT3          | Not Reported | >80%                           | Tyrosine Kinase |
| JAK3          | Not Reported | >80%                           | Tyrosine Kinase |
| PDGFRα        | Not Reported | >80%                           | Tyrosine Kinase |
| TRKA          | Not Reported | >80%                           | Tyrosine Kinase |
| HGK (MAP4K4)  | Not Reported | >80%                           | STE20           |
| CDK2/CycA2    | Not Reported | >80%                           | CMGC            |
| CDK9          | Not Reported | Not Reported                   | CMGC            |

Data sourced from multiple studies.[1][4][5][6][7] CDK9 was identified as another key target driving **NCB-0846**'s efficacy in platinum-resistant ovarian cancer.[4]

## **Comparison with a Stereoisomer Control**

To distinguish the on-target effects on TNIK from potential off-target activities, experiments often utilize NCB-0970, a diastereomer of **NCB-0846**. NCB-0970 has the opposite configuration at the terminal hydroxyl group, which significantly reduces its affinity for TNIK while maintaining a similar inhibition profile for other kinases.[6] This makes it an excellent negative control for validating that the observed biological effects are due to TNIK inhibition.

Table 2: Comparative Potency of NCB-0846 vs. NCB-0970 Against TNIK

| Compound | IC50 (nM) for TNIK | Fold Difference |
|----------|--------------------|-----------------|
| NCB-0846 | 21                 | 1x              |
| NCB-0970 | 272                | 13x Weaker      |

Data from Masuda, M., et al. (2016).[6]



## **Signaling Pathway Analysis**

The inhibitory action of **NCB-0846** extends beyond a single kinase, influencing multiple critical signaling pathways implicated in cancer.

### **Wnt Signaling Pathway Inhibition**

**NCB-0846**'s primary mechanism of action is the inhibition of the canonical Wnt signaling pathway. TNIK acts as a coactivator for the TCF4/β-catenin transcription complex. By inhibiting TNIK, **NCB-0846** prevents the transcription of Wnt target genes such as AXIN2 and MYC, which are crucial for cell proliferation and stemness.[1][6][7]





Click to download full resolution via product page

Caption: Wnt signaling pathway showing NCB-0846 inhibition of TNIK.



### **TGF-**β Signaling Pathway Modulation

In addition to Wnt signaling, **NCB-0846** has been shown to pharmacologically block the TGF- $\beta$  signaling pathway.[8] This effect is not due to direct inhibition of TGF- $\beta$  receptors but is achieved by suppressing the expression of TGF- $\beta$  receptor type-I (TGFBR1).[8][9] This leads to reduced phosphorylation of SMAD2/3, preventing their nuclear translocation and subsequent activation of genes involved in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[8][9][10]





Click to download full resolution via product page

Caption: NCB-0846 indirectly inhibits TGF-β signaling via TGFBR1.

## **Experimental Protocols**



The following section describes a generalized methodology for determining the kinase selectivity profile of an inhibitor like **NCB-0846**. The selectivity of **NCB-0846** was originally assessed against a panel of 50 human kinases using a non-radiometric assay.[6]

## Protocol: In Vitro Kinase Selectivity Profiling (Mobility Shift Assay)

This protocol outlines a common, non-radiometric method for assessing kinase inhibitor selectivity based on microfluidic mobility shift assays.[11]

#### 1. Reagent Preparation:

- Compound Dilution: Prepare a 10-point, 3-fold serial dilution of NCB-0846 in 100% DMSO, starting from a high concentration (e.g., 100 μM).
- Kinase Panel: Prepare a panel of purified, active human kinases in an appropriate kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl<sub>2</sub>, 2 mM DTT).
- Substrate/ATP Mix: Prepare a solution containing the specific fluorescently labeled peptide substrate for each kinase and ATP. The ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.

#### 2. Kinase Reaction:

- In a 384-well plate, add the diluted **NCB-0846** or DMSO (vehicle control) to designated wells.
- Add the specific kinase to each well and incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
- Initiate the phosphorylation reaction by adding the Substrate/ATP mix to all wells.
- Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature.

#### 3. Reaction Termination:

• Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg<sup>2+</sup>).

#### 4. Data Acquisition:

 Analyze the plate using a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip).



- The instrument measures the ratio of the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their different electrophoretic mobility.
- 5. Data Analysis:
- Calculate the percentage of kinase activity inhibition for each NCB-0846 concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value for each kinase by fitting the data to a four-parameter logistic dose-response curve.

#### Click to download full resolution via product page

```
A[label="Compound Dilution\n(NCB-0846 in DMS0)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Add Kinase\n+ Incubate", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Initiate Reaction\n(Add Substrate + ATP)", fillcolor="#FFFFFF", fontcolor="#FFFFFF", fontcolor="#Stop Reaction\n(Add EDTA)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Data Acquisition\n(Microfluidic Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Data Analysis\n(Calculate % Inhibition,\nDetermine IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

Caption: Experimental workflow for in vitro kinase selectivity profiling.

#### **Need Custom Synthesis?**

 $A -> B -> C -> D -> E -> F; }$ 

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. selleckchem.com [selleckchem.com]



- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. NCB-0846 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. TNIK inhibition abrogates colorectal cancer stemness PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacological blockage of transforming growth factor-β signalling by a Traf2- and Nck-interacting kinase inhibitor, NCB-0846 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological blockage of transforming growth factor-β signalling by a Traf2- and Nckinteracting kinase inhibitor, NCB-0846 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Analysis of NCB-0846's selectivity profile against other kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608171#analysis-of-ncb-0846-s-selectivity-profileagainst-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com